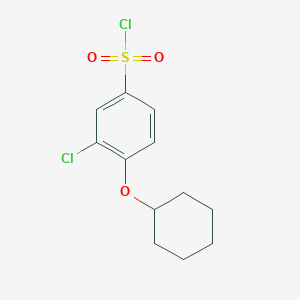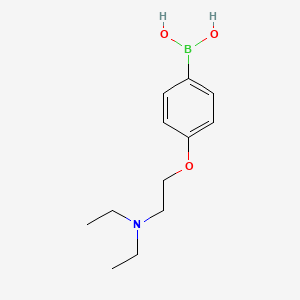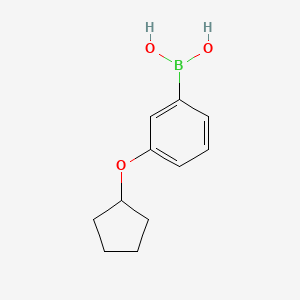
(3-(Cyclopentyloxy)phenyl)boronsäure
Übersicht
Beschreibung
“(3-(Cyclopentyloxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C11H15BO3 . It has a molecular weight of 206.05 . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form reversible covalent bonds with biologically relevant compounds .
Synthesis Analysis
Boronic acids can be synthesized using various methods, including the Suzuki–Miyaura reaction . This reaction is a type of cross-coupling reaction, which is a powerful tool for creating carbon-carbon bonds . The synthesis of boronic acids is relatively simple and well-known .Molecular Structure Analysis
The molecular structure of “(3-(Cyclopentyloxy)phenyl)boronic acid” can be represented by the InChI code: 1S/C11H15BO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2 .Chemical Reactions Analysis
Boronic acids, such as “(3-(Cyclopentyloxy)phenyl)boronic acid”, can participate in numerous chemical reactions. They can act as building blocks and synthetic intermediates . They can also form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars .Physical and Chemical Properties Analysis
“(3-(Cyclopentyloxy)phenyl)boronic acid” is a powder that is stored at room temperature . It has a melting point of 83-85 degrees Celsius .Wissenschaftliche Forschungsanwendungen
1. Förster-Resonanzenergietransfer (FRET)-Donor-Akzeptor-Paar Die Verbindung wurde bei der Entwicklung eines Abschalt-Förster-Resonanzenergietransfer-(FRET)-Systems verwendet. Dieses System überwacht den Umfang der Reaktion zwischen dem Phenylboronsäure-Rest an der meso-Position eines BODIPY-Sonden und den lösungsmittel-exponierten 1,2-Diolen auf der Oberfläche von QRs .
Entwicklung von Sensoren
Die reversible kovalente Wechselwirkung von Boronsäuren mit 1,2- und 1,3-Diolen hat die Entwicklung von Sensoren erleichtert. Dieser Ansatz hat ein lebendiges und neues Gebiet der wissenschaftlichen Forschung eröffnet, das sich auf die Entdeckung von Sensoren für Saccharide und Saccharid-haltige Moleküle konzentriert .
Trennungstechniken
Die einzigartigen Eigenschaften von Boronsäuren wurden in Trennungstechniken genutzt. Die dynamischen Gleichgewichte, die die Bildung von Boronsäureestern regulieren, wurden in der Reaktion mit Kohlenhydraten ausführlich untersucht .
Antikörper-Arzneimittel-Konjugate und Biomaterialien
Boronsäuren wurden bei der Entwicklung von Antikörper-Arzneimittel-Konjugaten und Biomaterialien verwendet. Die Borverbindungen werden auch in der Bor-Neutroneneinfangtherapie von Tumoren verwendet .
Glukose-sensitive Polymere
Eine wichtige Anwendung dieser Konjugate ist ihre Fähigkeit, als Glukose-sensitive Polymere zu fungieren. Dies ermöglicht eine selbstregulierte Insulin-Freisetzung bei der Behandlung von Diabetes, zusätzlich zur Funktion als Diagnostikum .
Wundheilung und Tumor-Targeting
Die bemerkenswerte Verwendung dieser Konjugate war in der Wundheilung und Tumor-Targeting. Die Borverbindungen haben ein Potenzial im medizinischen Bereich gezeigt, insbesondere in der Behandlung und Bewältigung von Wunden und Tumoren .
Kreuzkupplungsreaktionen
Die Verbindung wird als Reagenz für verschiedene Kreuzkupplungsreaktionen verwendet, darunter Rhodium-katalysierte intramolekulare Aminierung, Pd-katalysierte direkte Arylierung, Mizoroki-Heck- und Suzuki-Miyaura-Kupplungsreaktionen .
Katalyse
Boronsäuren wurden in zahlreichen transversalen Bereichen verwendet, einschließlich Katalyse. Sie gelten als Eckpfeiler der modernen organischen Chemie für den Aufbau von Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen .
Safety and Hazards
While specific safety and hazard information for “(3-(Cyclopentyloxy)phenyl)boronic acid” is not available, general precautions for handling boronic acids should be followed. These include avoiding contact with skin, eyes, or clothing, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Zukünftige Richtungen
Boronic acids have been gaining interest in medicinal chemistry, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, further studies on boronic acids, including “(3-(Cyclopentyloxy)phenyl)boronic acid”, could lead to the development of new promising drugs .
Eigenschaften
IUPAC Name |
(3-cyclopentyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)9-4-3-7-11(8-9)15-10-5-1-2-6-10/h3-4,7-8,10,13-14H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJBKPGDQSBMIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655556 | |
| Record name | [3-(Cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959850-87-4 | |
| Record name | [3-(Cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-(cyclopentyloxy)phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)

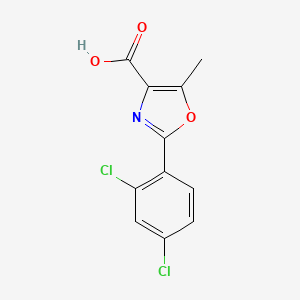
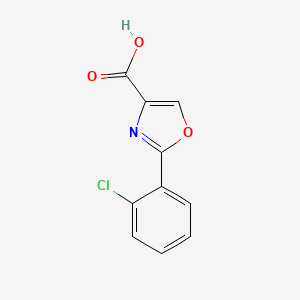

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)
![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)


![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453942.png)
![3-phenyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B1453945.png)
